![molecular formula C10H12O3 B3046225 2-[(4-Methoxyphenyl)methoxy]acetaldehyde CAS No. 121289-23-4](/img/structure/B3046225.png)
2-[(4-Methoxyphenyl)methoxy]acetaldehyde
Overview
Description
“2-[(4-Methoxyphenyl)methoxy]acetaldehyde” is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.20000 . The compound is also known by other synonyms such as p-methoxybenzyloxyacetaldehyde and 2-(4-methoxybenzyl)oxyacetaldehyde .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxyphenyl)methoxy]acetaldehyde” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . Unfortunately, specific details about the arrangement of these atoms within the molecule are not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Methoxyphenyl)methoxy]acetaldehyde” are not fully detailed in the search results. The molecular weight is 180.20000 , but other properties such as density, boiling point, melting point, and flash point are not available .
Scientific Research Applications
Biocatalysis and Enzyme Cascades
Biocatalytic approaches gain interest for sustainable manufacturing. 4-Methoxyphenethyl alcohol participates in enzyme cascades, where multiple enzymatic steps occur sequentially. These cascades allow for atom-efficient transformations, minimizing waste and enhancing product yield .
Heterocyclic Synthesis
The compound plays a role in heterocyclic chemistry. For instance, it contributes to the synthesis of pyrrole derivatives, which are essential in medicinal chemistry. Researchers have used it to prepare dimethyl-5-(2,2-dimethyl-4,6-dioxohexahydropyrimidin-5-yl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-2,3-dicarboxylate .
Mechanism of Action
Target of Action
A related compound, 2-(4-methoxyphenyl)acetamide, is known to target aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis .
Mode of Action
4-methoxyphenethylamine, a related compound, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine
Biochemical Pathways
A related compound, (4-hydroxy-3-methoxyphenyl)acetaldehyde, is known to be involved in the metabolism of mus musculus (mouse) and homo sapiens (human) according to the embl-ebi database .
Result of Action
A related compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine , suggesting that 2-[(4-Methoxyphenyl)methoxy]acetaldehyde may have similar inhibitory effects.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPADMCZLGKHAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436869 | |
Record name | 2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methoxyphenyl)methoxy]acetaldehyde | |
CAS RN |
121289-23-4 | |
Record name | 2-[(4-Methoxyphenyl)methoxy]acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121289-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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